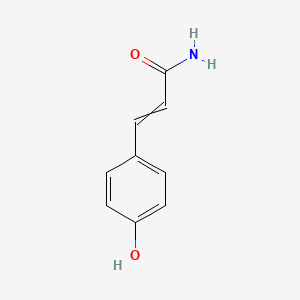
3-(4-Hydroxyphenyl)acrylamide
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)acrylamide is a chemical compound with the molecular formula C9H9NO2 It is known for its unique structure, which includes a propenamide group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)acrylamide typically involves the reaction of methyl 4-hydroxycinnamate with ammonium hydroxide in methanol and water. The reaction is carried out over an extended period, often up to 288 hours, to achieve a yield of approximately 67% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions to maximize yield and purity. The use of large-scale reactors and continuous flow systems may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)acrylamide involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes, influencing biochemical processes. The hydroxyphenyl group plays a crucial role in its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-,(2E)-: Similar structure with an additional methoxy group.
2-Propenamide,3-(4-hydroxyphenyl)-N-(2-phenylethyl)-,(2E)-: Contains an additional phenylethyl group.
Uniqueness
3-(4-Hydroxyphenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12) |
Clé InChI |
DSMLJOHWFORNLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details























Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
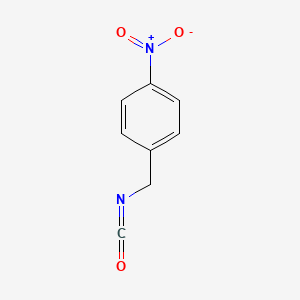
![2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B8717143.png)
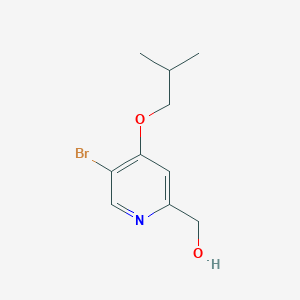
![(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol](/img/structure/B8717149.png)
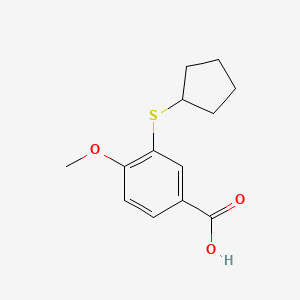
![7-methyl-2-pentyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8717163.png)
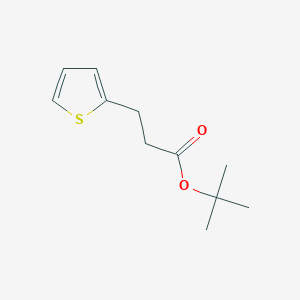
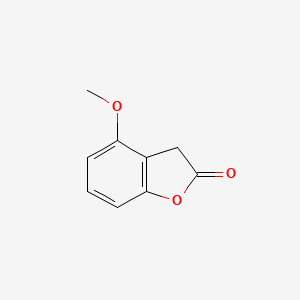

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B8717194.png)
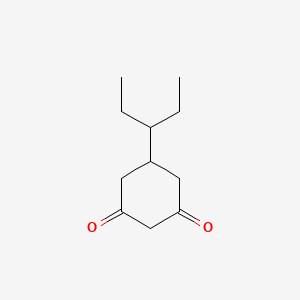


![3-(2-Chloroethyl)-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B8717237.png)
